molecular formula C13H13N5O2 B2597354 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1448071-12-2

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2597354
CAS-Nummer: 1448071-12-2
Molekulargewicht: 271.28
InChI-Schlüssel: SRWUZTMGUAUMCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-1,2,3-triazole-4-carboxamide is a novel compound notable for its unique combination of a triazole moiety and a tetrahydroisoquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications.

Structural Characteristics

The molecular formula of this compound is C13H13N5O2C_{13}H_{13}N_{5}O_{2} with a molecular weight of 271.27 g/mol. The presence of the triazole ring is significant as it acts as a pharmacophore that contributes to various biological activities.

1. Anti-Cancer Properties

Research indicates that the compound exhibits significant anti-cancer properties. The triazole moiety has been linked to inducing apoptosis and inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by targeting specific pathways involved in tumor growth.

Table 1: Summary of Anti-Cancer Activity

CompoundCell Line TestedIC50 (μM)Mechanism of Action
1-Methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamideMCF-7Not specifiedApoptosis induction
Similar Triazole DerivativeHCT-1162.6Thymidylate synthase inhibition
Similar Triazole DerivativeHepG21.4Apoptosis induction

2. Anti-Inflammatory Activity

The compound has also shown promise in modulating the N-formyl peptide receptor-like 1 (FPRL-1), which plays a critical role in inflammatory responses. By regulating leukocyte trafficking and promoting the resolution of inflammation, this compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.

Case Study: Inflammatory Response Modulation
In vitro studies have demonstrated that derivatives similar to 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide effectively reduced pro-inflammatory cytokine levels in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Synthesis Methods

The synthesis of this compound typically involves reactions that form the triazole ring through azide-alkyne cycloaddition or other coupling methods. The formation of the carboxamide group can be achieved through the reaction of an amine with an acid chloride or via amidation of a carboxylic acid.

Synthesis Overview

  • Azide-Alkyne Cycloaddition : A common method to create the triazole ring.
  • Amidation Reaction : Used for forming the carboxamide group.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to achieve purity.

Comparative Analysis

Several compounds share structural similarities with 1-methyl-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-triazole-4-carboxamide. These include:

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-AryltriazolesContains triazole ringsAnticancer properties
Tetrahydroisoquinoline DerivativesSimilar core structureNeuroprotective effects
Triazole-containing HybridsVarious substitutions on triazoleAntimicrobial and anticancer

Eigenschaften

IUPAC Name

1-methyl-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-18-7-11(16-17-18)13(20)15-9-3-2-8-4-5-14-12(19)10(8)6-9/h2-3,6-7H,4-5H2,1H3,(H,14,19)(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWUZTMGUAUMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.